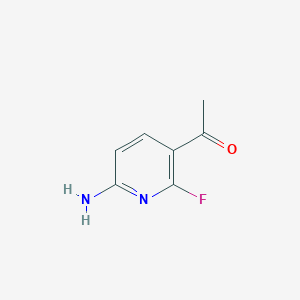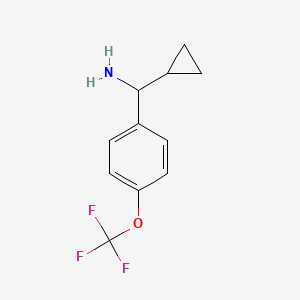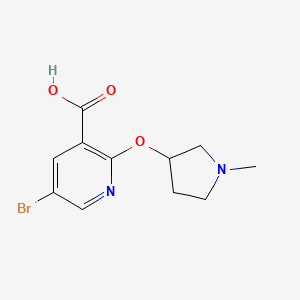
3,4-Dimethyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions, and a nitro group is attached at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 3,4-Dimethyl-2-nitroaniline typically involves nitration of 3,4-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 position of the aniline ring.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process generally includes steps such as:
Nitration: Reacting 3,4-dimethylaniline with nitric acid in the presence of sulfuric acid.
Purification: Isolating the desired product through crystallization or distillation.
化学反应分析
3,4-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid in an acidic medium.
Major products formed from these reactions include 3,4-dimethyl-2-aminobenzene (from reduction) and various substituted derivatives (from substitution reactions).
科学研究应用
3,4-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism by which 3,4-Dimethyl-2-nitroaniline exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes.
Molecular targets and pathways involved include:
Enzymes: The compound can inhibit enzymes involved in oxidative stress responses.
Cellular Pathways: It can affect pathways related to cell signaling and metabolism.
相似化合物的比较
3,4-Dimethyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
These compounds share similar chemical properties but differ in the position of the nitro group on the benzene ring. The unique positioning of the nitro group in this compound gives it distinct reactivity and applications. For example, the presence of two methyl groups in the 3 and 4 positions can influence the compound’s steric and electronic properties, making it more suitable for specific industrial applications.
属性
CAS 编号 |
64823-23-0 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
3,4-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 |
InChI 键 |
OXAUFLJQLMOTSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


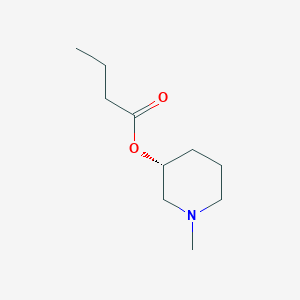
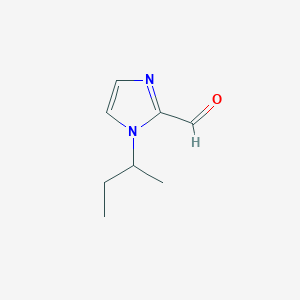
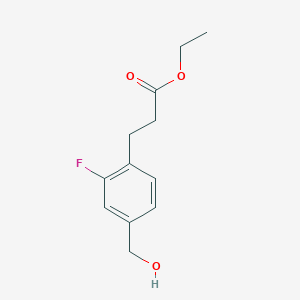
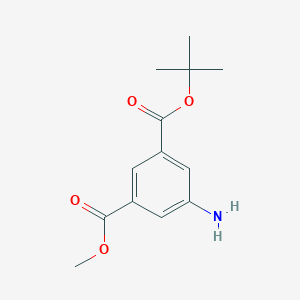
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
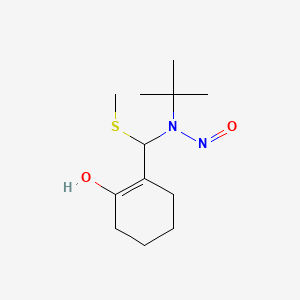
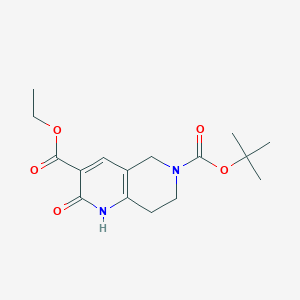
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)

